molecular formula C18H16N2O4S B3467738 methyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate

methyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate

Cat. No.: B3467738
M. Wt: 356.4 g/mol
InChI Key: MTHLREPFXUFVIV-UHFFFAOYSA-N
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Description

The compound “methyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .


Synthesis Analysis

Carbamates can be synthesized through a process called carbamoylation . This involves the reaction of a nucleophile with carbonylimidazolide in water . The process can be carried out under relatively mild conditions .


Chemical Reactions Analysis

The reactions of this compound would likely be influenced by its functional groups. For example, the carbamate group could potentially be hydrolyzed under acidic or basic conditions to yield an amine and carbon dioxide . The sulfonyl group might also undergo various reactions, depending on the conditions .

Properties

IUPAC Name

methyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-24-18(21)19-14-9-11-15(12-10-14)25(22,23)20-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHLREPFXUFVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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